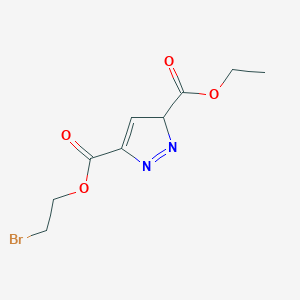

5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate

Descripción

5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate is a pyrazole-based dicarboxylate ester featuring a bromoethyl substituent at the 5-position and an ethyl ester at the 3-position. The pyrazole core contributes aromatic stability, while the bromoethyl group introduces reactivity, making the compound a versatile intermediate in organic synthesis.

Propiedades

Número CAS |

88202-93-1 |

|---|---|

Fórmula molecular |

C9H11BrN2O4 |

Peso molecular |

291.10 g/mol |

Nombre IUPAC |

5-O-(2-bromoethyl) 3-O-ethyl 3H-pyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C9H11BrN2O4/c1-2-15-8(13)6-5-7(12-11-6)9(14)16-4-3-10/h5-6H,2-4H2,1H3 |

Clave InChI |

BYXGLLQYJBZJFC-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1C=C(N=N1)C(=O)OCCBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dicarbethoxy-1H-pyrazole with 2-bromoethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-bromoethanol attacks the carbonyl carbon of the ester group, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products Formed

Nucleophilic Substitution: Substituted pyrazole derivatives with various functional groups.

Ester Hydrolysis: 3-ethyl-3H-pyrazole-3,5-dicarboxylic acid and its derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the pyrazole ring, depending on the specific reaction.

Aplicaciones Científicas De Investigación

5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its therapeutic potential in various diseases.

Industry: Utilized in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the pyrazole ring can interact with various receptors and enzymes, modulating their function and leading to the observed biological effects .

Comparación Con Compuestos Similares

Research Findings and Data Gaps

Spectroscopic Characterization : IR and NMR data for the compound are lacking, unlike well-documented dihydropyridines () or isothiazoles (). Future studies should prioritize spectral analysis to confirm structure and purity.

Biological Activity : Brominated analogs in exhibit bioactivity (e.g., antimicrobial), but the target compound’s efficacy remains unstudied.

Actividad Biológica

5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article discusses its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C11H14BrN2O4

- Molecular Weight : 319.15 g/mol

The presence of a bromoethyl group enhances its reactivity and potential applications in medicinal chemistry. The structure includes two carboxylate groups, contributing to its biological activity through interactions with various biological targets.

Biological Activities

Research indicates that pyrazole derivatives, including 5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate, exhibit a range of biological activities:

- Anti-inflammatory : Similar compounds have shown significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Antimicrobial : Pyrazole derivatives have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi.

- Antitumor : Some studies suggest that pyrazole derivatives can inhibit tumor growth by targeting specific oncogenic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduction in edema in animal models | |

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Antitumor | Cytotoxic effects on cancer cell lines |

The mechanism of action for 5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate involves modulation of neurotransmitter systems and inhibition of key enzymes associated with inflammation and tumor progression. Specifically, the compound may act as a modulator of serotonin receptors, which are crucial in mood regulation and other physiological processes.

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with bromine substituents exhibited higher cytotoxicity compared to their counterparts. The combination of these pyrazoles with doxorubicin showed a significant synergistic effect, enhancing the overall therapeutic efficacy against resistant cancer subtypes .

- Anti-inflammatory Activity : In a carrageenan-induced paw edema model, certain pyrazole derivatives demonstrated potent anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin. This suggests that 5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate may also possess similar properties .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrazole structure significantly affect biological activity. The presence of halogen substituents (like bromine) enhances both the reactivity and biological efficacy of these compounds. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylic acid | Structure | Ethyl ester groups enhancing solubility |

| 3-Ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate | Structure | Lacks halogen substituents; simpler structure |

| Pyrazole derivatives (general class) | Varied | Broad range of biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.